Diethenyl(fluoro)borane
Description
Properties
CAS No. |
1537-50-4 |
|---|---|
Molecular Formula |
C4H6BF |
Molecular Weight |
83.90 g/mol |
IUPAC Name |
bis(ethenyl)-fluoroborane |
InChI |
InChI=1S/C4H6BF/c1-3-5(6)4-2/h3-4H,1-2H2 |
InChI Key |
HOIGAJXXOVBOIN-UHFFFAOYSA-N |
Canonical SMILES |
B(C=C)(C=C)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethenyl(fluoro)borane can be synthesized through several methods. One common approach involves the reaction of boron trifluoride etherate with ethenyl magnesium bromide in an ether solvent. The reaction proceeds under controlled conditions to yield this compound as the primary product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Diethenyl(fluoro)borane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert this compound to boranes or borohydrides.
Substitution: The fluorine atom can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or alcohols can facilitate substitution reactions.
Major Products Formed
Oxidation: Boronic acids, borate esters.
Reduction: Boranes, borohydrides.
Substitution: Amino-substituted boranes, hydroxyl-substituted boranes.
Scientific Research Applications
Diethenyl(fluoro)borane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions for the formation of carbon-carbon bonds.
Medicine: Explored for drug delivery systems and as a precursor for boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism by which diethenyl(fluoro)borane exerts its effects involves the interaction of the boron atom with various molecular targets. In Suzuki-Miyaura coupling, the boron atom facilitates the transfer of organic groups to palladium catalysts, enabling the formation of new carbon-carbon bonds. This process involves oxidative addition, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
Structural and Bonding Characteristics
- Boron–Ligand Bond Lengths and Strengths: Borane–Amine Adducts: Piperidine borane (B–N bond length: ~1.66 Å) exhibits a longer B–N bond than pyrrolidine borane (~1.63 Å), yet stronger bond dissociation energy (BDE: ~28 kcal/mol vs. ~25 kcal/mol) due to ring strain effects . Fluorinated Boranes: In aromatic difluoroboranes (e.g., ArBF₂), the B–F bond is highly polarizable, with bond lengths averaging ~1.30 Å. Diethenyl(fluoro)borane’s B–F bond is expected to be similarly short, enhancing its Lewis acidity compared to non-fluorinated analogs . Aryl Boranes: Dibromo(phenyl)borane (C₆H₅BBr₂) has a larger molecular weight (247.72 g/mol) and bulkier substituents, reducing its reactivity in homogeneous systems compared to this compound’s lighter, more compact structure .
Table 1: Structural Properties of Selected Boranes
| Compound | B–X Bond Length (Å) | Bond Dissociation Energy (kcal/mol) | Molecular Weight (g/mol) |
|---|---|---|---|
| This compound | B–F: ~1.30 (est.) | Not reported | 96.90 (C₄H₆BF) |
| Piperidine borane | B–N: 1.66 | ~28 | 85.93 |
| ArBF₂ (Ar = aryl) | B–F: 1.30 | ~120 (B–F) | Varies by substituent |
| Dibromo(phenyl)borane | B–Br: ~1.93 | ~70 (B–Br) | 247.72 |
Stability and Handling
- Thermal Stability: Borane–amine adducts (e.g., piperidine borane) are air-stable and non-flammable, whereas this compound’s stability is likely intermediate between volatile diboranes (e.g., B₂H₆) and robust amine adducts. The B–F bond’s strength (~120 kcal/mol) suggests resistance to hydrolysis compared to B–Br or B–Cl bonds .
- Hydrogen Storage Potential: Pyrrolidine and piperidine boranes release H₂ at low energies (ΔH ~10–15 kcal/mol), making them viable for onboard storage. This compound’s dehydrogenation energetics remain unstudied but may differ due to fluorine’s electron-withdrawing effects .
Industrial and Environmental Considerations
- Environmental Impact : Borane–amine adducts are preferred industrially for their low toxicity and water-soluble byproducts. Fluorinated boranes like this compound may pose challenges due to fluoride waste, requiring stringent disposal protocols .
- However, its smaller size and tunable substituents (ethenyl/fluoro) could enable unique selectivity in asymmetric catalysis .
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